molecular formula C20H22F3N3O B5003780 N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No.: B5003780
M. Wt: 377.4 g/mol
InChI Key: QXNVZPKRQQABPQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a complex organic compound characterized by the presence of both dimethylphenyl and trifluoromethylphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 2,3-dimethylaniline with 3-(trifluoromethyl)benzoyl chloride to form an amide intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • 3-(trifluoromethyl)phenylhydrazine

Uniqueness

Compared to similar compounds, N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-14-5-3-8-18(15(14)2)24-19(27)26-11-9-25(10-12-26)17-7-4-6-16(13-17)20(21,22)23/h3-8,13H,9-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNVZPKRQQABPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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